molecular formula C20H21NO6S2 B6511920 methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 946300-77-2

methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B6511920
CAS No.: 946300-77-2
M. Wt: 435.5 g/mol
InChI Key: QQYYDSMJFOGPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group at position 3 and a methyl ester at position 2. The sulfamoyl moiety is substituted with a 2,5-diethoxyphenyl group, which introduces steric bulk and electron-donating ethoxy substituents. The compound’s physicochemical properties, such as solubility and crystallinity, are influenced by the diethoxy substituents and the planar benzothiophene core .

Properties

IUPAC Name

methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S2/c1-4-26-13-10-11-16(27-5-2)15(12-13)21-29(23,24)19-14-8-6-7-9-17(14)28-18(19)20(22)25-3/h6-12,21H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYYDSMJFOGPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis One common approach starts with the preparation of the benzothiophene core, which can be synthesized via cyclization reactions involving thiophene derivatives

The 2,5-diethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using suitable ethoxy-substituted benzene derivatives. The final step usually involves esterification to form the carboxylate ester, using reagents such as methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction of the ester group can yield alcohols.

Scientific Research Applications

Methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, while the benzothiophene core can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituent patterns, heterocyclic cores, or functional groups. Key comparisons are outlined below:

Methyl 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-1-Benzothiophene-2-Carboxylate

  • Structural Differences :
    • The sulfamoyl group is substituted with a 3,5-dimethoxyphenyl ring instead of 2,5-diethoxy.
    • Methoxy groups (smaller, less lipophilic) vs. ethoxy groups (larger, more lipophilic).
    • Substitution pattern: meta (3,5-) vs. ortho/para (2,5-).
  • Implications :
    • The meta-methoxy substitution may reduce steric hindrance compared to the ortho-ethoxy group in the target compound.
    • Lower molecular weight (methoxy vs. ethoxy) could enhance solubility but reduce membrane permeability .

Ethyl 3-[(3,4-Dimethoxyphenyl)sulfamoyl]-4-(4-Methylphenyl)Thiophene-2-Carboxylate

  • Structural Differences :
    • Thiophene core instead of benzothiophene, reducing aromatic π-system conjugation.
    • Additional 4-methylphenyl substituent at position 4 of the thiophene.
    • Sulfamoyl group substituted with 3,4-dimethoxyphenyl .
  • Implications: The thiophene core may decrease planarity and π-stacking interactions compared to benzothiophene.

Physicochemical and Crystallographic Comparisons

Substituent Effects on Solubility and Lipophilicity

Compound Substituents (Sulfamoyl Group) Molecular Weight Key Functional Groups
Target Compound 2,5-Diethoxyphenyl ~435.5 g/mol* Ethoxy, Methyl Ester
Methyl 3-[(3,5-Dimethoxyphenyl)sulfamoyl] 3,5-Dimethoxyphenyl 407.46 g/mol Methoxy, Methyl Ester
Ethyl 3-[(3,4-Dimethoxyphenyl)sulfamoyl] 3,4-Dimethoxyphenyl Not reported Methoxy, Ethyl Ester, Methyl
  • Lipophilicity : Ethoxy groups (target compound) increase logP compared to methoxy analogs, favoring membrane permeability but reducing aqueous solubility .
  • Hydrogen-bonding patterns, as analyzed via graph-set theory (), could differ due to substituent positioning .

Hydrogen Bonding and Crystal Structure Analysis

  • In contrast, methoxy-substituted analogs may form weaker interactions due to reduced electron-donating capacity .
  • Tools like SHELX () and Mercury CSD () enable comparative analysis of crystallographic data, such as void spaces and intermolecular interactions. For example, the diethoxy groups might create larger voids (∼3.1 Å, as seen in ) compared to methoxy analogs .

Biological Activity

Methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O6S
  • Molecular Weight : Approximately 394.5 g/mol
  • CAS Number : 932464-93-2

The compound features a benzothiophene core, a sulfamoyl group, and ethoxy-substituted phenyl groups, which contribute to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This interaction is crucial for modulating enzymatic pathways involved in disease processes.
  • Receptor Modulation : The compound may affect receptor activity through π-π stacking interactions facilitated by its aromatic rings, enhancing binding affinity and selectivity for specific receptors.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown:

  • Cytotoxicity : The compound has been tested against human HeLa cells and murine L1210 leukemia cells, showing IC50 values in the low micromolar range (1.9 - 4.4 μM) .
  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by disrupting cell cycle progression and triggering cell death pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Inflammatory Models : In preclinical models, it has shown the ability to reduce inflammation markers and cytokine production, suggesting potential use in treating inflammatory diseases .

Comparative Analysis of Similar Compounds

A comparative analysis with related compounds highlights the unique biological profile of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateC18H17N O6SDimethoxy substitutionAnticancer activity
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateC18H17N O6SDimethoxy substitutionAnti-inflammatory properties
Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylateC18H16FNO6SFluorobenzyl substitutionAntimicrobial effects

This table illustrates how variations in chemical structure influence biological activity, emphasizing the importance of specific functional groups in determining therapeutic potential.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Cytotoxicity : A study screening various derivatives found that this compound exhibited superior cytotoxicity against human T-cell lymphoblastoid leukemia cells compared to other sulfamoyl derivatives .
  • Anti-inflammatory Research : Another investigation highlighted its capacity to inhibit pro-inflammatory cytokines in murine models of arthritis, indicating potential applications in treating autoimmune conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.